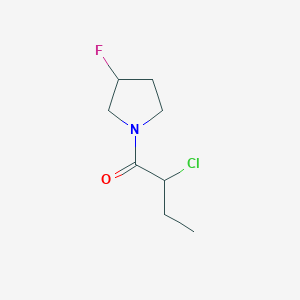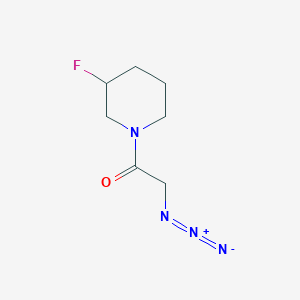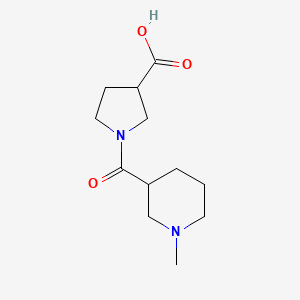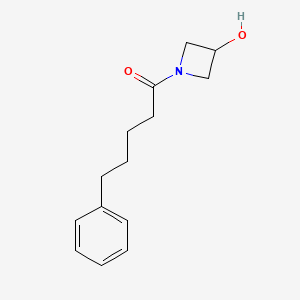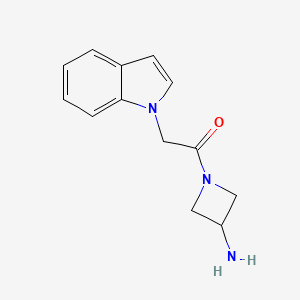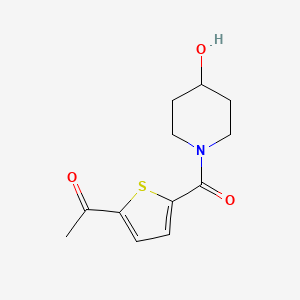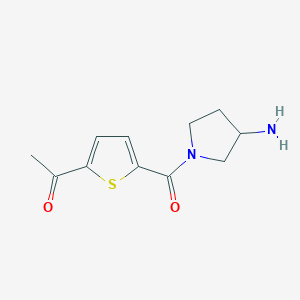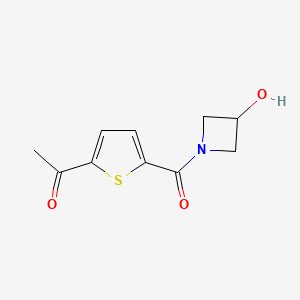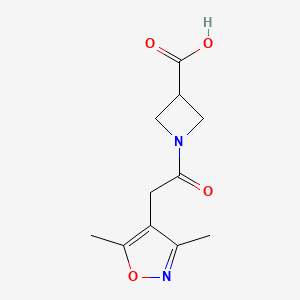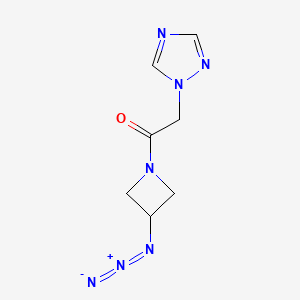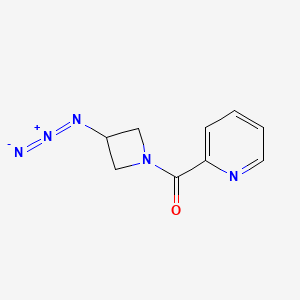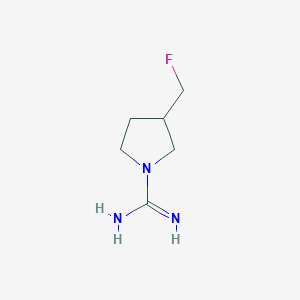
3-(Fluoromethyl)pyrrolidine-1-carboximidamide
Übersicht
Beschreibung
3-(Fluoromethyl)pyrrolidine-1-carboximidamide, also known as FMPC, is an organic compound that is widely used in the fields of chemistry and drug development. It has been studied as a potential drug candidate for a variety of diseases and is currently being investigated as a potential treatment for cancer. FMPC is a derivative of pyrrolidine and is composed of a fluoromethyl group, a pyrrolidine ring, and a carboximidamide group. It has a molecular weight of 177.2 g/mol and is a colorless solid at room temperature.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Versatility of Pyrrolidine Scaffold : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry due to its saturated nature and sp3 hybridization. This allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. The non-planarity of the ring enhances three-dimensional coverage, a phenomenon known as “pseudorotation”. Pyrrolidine and its derivatives, including "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", have been investigated for their target selectivity and bioactivity in various therapeutic areas. The review by Li Petri et al. (2021) highlights the importance of pyrrolidine in drug design, emphasizing the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds.
Chemistry and Properties of Heterocyclic Compounds
Chemical Reactivity and Applications : The reactivity and application of pyrrolidine-based compounds, including "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", in synthetic chemistry are significant. The compound serves as a key intermediate in synthesizing biologically active molecules. Its incorporation into drug candidates can lead to variations in biological profiles due to the different stereoisomers and spatial orientations of substituents, affecting the binding mode to enantioselective proteins. Studies such as those by Boča et al. (2011) and Lewandowski et al. (2005) explore the versatility of pyrrolidine derivatives in chemistry, emphasizing their role in developing optical sensors and understanding the influence of metals on the electronic systems of biologically significant ligands.
Fluorinated Compounds in Medicine
Development and Impact of Fluorinated Compounds : Fluorinated compounds, such as "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", are pivotal in medicinal chemistry due to their unique properties, including enhanced stability and bioavailability. The work by Gmeiner (2020) reviews the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment, highlighting the synthesis methods and insights into how these compounds affect nucleic acid structure and dynamics. This underscores the role of "3-(Fluoromethyl)pyrrolidine-1-carboximidamide" in developing novel therapeutics, leveraging the beneficial aspects of fluorine incorporation.
Eigenschaften
IUPAC Name |
3-(fluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-3-5-1-2-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUHLHASCVPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)pyrrolidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




